molecular formula C14H21N5O3S B2876424 2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 378202-71-2

2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2876424
CAS No.: 378202-71-2
M. Wt: 339.41
InChI Key: YHJMTTQUCRONHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical with the linear formula C14H21N5O3S . It has a molecular weight of 339.419 .

Scientific Research Applications

Anticonvulsant Potential A study focused on the synthesis of new S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, evaluating their potential as anticonvulsants. This research explored the interaction of thiourea with acetylacetone, leading to the scaffold of 4,6-dimethyl-2-thiopyrimidine. The synthesized thioacetamide derivatives were analyzed using various spectroscopic methods and tested for their anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study revealed moderate anticonvulsant activities among the compounds, with 4-bromophenyl acetamide showing significant efficacy in extending the latency period and reducing the duration and severity of seizures, thus indicating a potential therapeutic application in epilepsy management (Severina et al., 2020).

Neuroprotective and MAO-B Inhibitory Activities Another investigation delved into the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, aiming to evaluate their neuroprotective and monoamine oxidase-B (MAO-B) inhibitory activities. The study identified a specific structure, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, as promising due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity. This finding suggests potential applications in neurodegenerative diseases treatment, such as Parkinson's disease, where MAO-B inhibitors are of therapeutic interest (Mitkov et al., 2022).

Anticancer Properties A study on new mercapto xanthine derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, evaluated their antitumor activities on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The purine-based compounds demonstrated potential antitumor activity, attributed to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl, suggesting a potential application in cancer therapy (Sultani et al., 2017).

Safety and Hazards

The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-8(2)5-6-19-10-11(16-13(19)23-7-9(15)20)17(3)14(22)18(4)12(10)21/h8H,5-7H2,1-4H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJMTTQUCRONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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